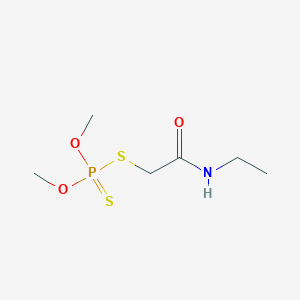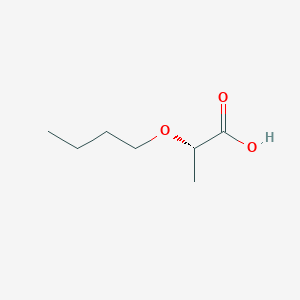
Lithium manganese dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium Manganese Dioxide (LiMnO2) is a type of lithium-ion cell that uses manganese dioxide as the cathode material . It functions through the same intercalation/de-intercalation mechanism as other commercialized secondary battery technologies . It is regarded as one of the most promising cathode materials due to its high voltage and specific capacity, as well as its low cost .
Synthesis Analysis
The synthesis of a manganese dioxide lithium ion sieve involves the preparation and adsorption experiments carried out using the orthogonal method, while the HCl elution experiment is carried out using the single factor method . The preparation principle of the manganese dioxide lithium ion sieve involves the synthesis of a precursor of lithium manganese with X structure by mixed sintering of manganese compound and lithium compound .Molecular Structure Analysis
LiMnO2 is constructed from corrugated layers of manganese/oxide octahedra . The Li+ ions occupy the tetrahedral sites within the Mn2O4 polyhedral frameworks adjacent to empty octahedral sites .Chemical Reactions Analysis
The half-reactions for LiMnO2 are: MnIVO2 (s) + Li+ + e− → MnIIIO2(Li+) and Li(s) → Li+ + e− . The overall reaction is: Li(s) + MnIVO2 (s) ⇌ MnIIIO2(Li+) [E° = +3.19 V] .Physical And Chemical Properties Analysis
LiMnO2 cells have a typical open circuit voltage (OCV) of 3.3 volts, and a normal operating voltage range of 2.5 to 3.0 volts depending on device current drain and ambient operating temperature . They have higher energy on a weight and volume basis than conventional batteries such as carbon-zinc and alkaline .Wissenschaftliche Forschungsanwendungen
1. Cathode Material in Lithium Batteries
Lithium manganese dioxide has been extensively studied for its use as a cathode material in lithium batteries. This application leverages the advantages of manganese oxides, such as electrolytic manganese dioxide (EMD), which have a long history in charge storage applications. These materials, especially when combined with lithium, offer benefits in terms of cost and environmental impact compared to other cathode materials like nickel and cobalt counterparts (Johnson, 2007). Lithiated manganese oxides, such as LiMn2O4 (spinel) and layered lithium–nickel–manganese–cobalt (NMC) oxide systems, have been increasingly employed in advanced rechargeable lithium-ion batteries due to their cost and environmental advantages (Thackeray et al., 2018).
2. Anode Material in Lithium Ion Batteries
Recent advancements have explored the use of manganese oxides as anodes in lithium ion batteries (LIBs). Tailoring nanostructured MnO2 as anodes has shown promising results in terms of high reversible capacity and initial Coulombic efficiency, which is significant for developing high energy storage LIBs (Zhang et al., 2018).
3. Solid-State Thin-Film Batteries
Lithium manganese dioxide is used in the development of solid-state thin-film lithium and lithium-ion batteries. These batteries have important applications in various consumer and medical products and are valuable for research in characterizing the properties of lithium intercalation compounds in thin-film form. The use of lithiated manganese oxide cathodes in these batteries is particularly notable (Bates, 2000).
4. High-Capacity Electrode Materials for Rechargeable Batteries
Lithium–manganese oxide electrodes with layered–spinel composite structures are being developed for high-capacity rechargeable batteries. These structures offer a significant capacity and showcase the potential of lithium manganese oxide in battery technology (Johnson et al., 2005).
5. Adsorption and Recovery of Lithium from Aqueous Media
Manganese dioxide nanocomposites have been used to enhance the capacity of activated carbon for lithium adsorption from aqueous media. This application is crucial for lithium recovery in various fields including medicine and manufacturing (Kamran et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
There has been an urgent demand to develop novel Full Manganese-Based Cathode Materials (FMCMs) due to the fast growth of vehicle electrification and large-scale energy-storage grids . Recent research advances include surface modification, doping, morphology and structure design, binder and electrolyte additives, and integration strategies .
Eigenschaften
IUPAC Name |
lithium;manganese(2+);oxygen(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.Mn.2O/q+1;+2;2*-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPLUVQSXUUQBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-2].[O-2].[Mn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiMnO2- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium manganese dioxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Spiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B175144.png)



